

# Early discovery and development history of Azvudine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | Azvudine hydrochloride |           |
| Cat. No.:            | B15564748              | Get Quote |

An In-depth Technical Guide to the Early Discovery and Development of **Azvudine Hydrochloride** 

## Introduction

Azvudine (FNC), chemically known as 2'-Deoxy-2'-β-fluoro-4'-azidocytidine, is a novel nucleoside analogue with broad-spectrum antiviral activity.[1] Initially developed for the treatment of Human Immunodeficiency Virus (HIV), it has gained significant attention for its efficacy against SARS-CoV-2, the virus responsible for COVID-19.[1][2] Azvudine is distinguished as the first dual-target oral drug that simultaneously inhibits the viral reverse transcriptase and the viral infectivity factor (Vif) in HIV treatment.[3][4] Its journey from a laboratory curiosity to a clinically approved therapeutic for two major viral diseases represents a significant achievement in medicinal chemistry and drug development. This guide provides a comprehensive overview of the early discovery, preclinical, and clinical development history of **Azvudine hydrochloride**.

## **Early Discovery and Medicinal Chemistry**

The discovery of Azvudine can be traced back to a patent filed by Chang Jun-biao of Zhengzhou University.[5] The drug discovery process began with 2'-deoxynucleoside as a starting point, followed by extensive modifications, including the introduction of a 2'-β-fluoro atom and substitutions at the 4'-position.[6] Independently, researchers at Roche discovered the compound in 2009 as a potential inhibitor of the Hepatitis C virus RNA polymerase in vitro. [5]



Chinese scientists further investigated its potential against a range of viruses with reverse transcriptase enzymes, including Hepatitis B virus (HBV) and Human T-lymphotropic virus 1 (HTLV-1).[5] In 2011, the Chang group proposed Azvudine as a potential treatment for HIV following positive in vitro test results.[5] The synthesis of Azvudine involves a multi-step process, including hydroxy substitution, elimination reactions, and the introduction of an azide group under ICI catalysis.[7]

#### **Mechanism of Action**

Azvudine is a nucleoside reverse transcriptase inhibitor (NRTI).[8] Its mechanism involves intracellular phosphorylation by host cell kinases to its active triphosphate form, Azvudine triphosphate (FNC-TP).[1][9] This active metabolite then competes with natural nucleotides for incorporation into the growing viral DNA or RNA chain.[9]

Against HIV: Azvudine exhibits a dual-action mechanism.

- Reverse Transcriptase Inhibition: As a classic NRTI, FNC-TP is incorporated into the viral DNA chain by the reverse transcriptase enzyme. Lacking a 3'-hydroxyl group, it acts as a chain terminator, halting further elongation of the viral DNA and thus inhibiting replication.[9]
- Vif Inhibition: Azvudine also prevents the degradation of the host antiviral protein APOBEC3G (A3G) induced by the HIV-1 accessory protein Vif.[6] This represents a first-inclass dual-acting antiviral agent.[6]

Against SARS-CoV-2: The primary target is the viral RNA-dependent RNA polymerase (RdRp). [4][10] FNC-TP is incorporated into the viral RNA chain during synthesis, leading to the termination of the chain and inhibition of viral replication.[1][10]

Fig. 1: Mechanism of Action of Azvudine.

## Preclinical Development In Vitro Studies

Azvudine has demonstrated potent antiviral activity against a wide range of viruses in vitro.

• HIV: It exerted highly potent inhibition on HIV-1, with EC<sub>50</sub> values ranging from 0.03 to 6.92 nM, and on HIV-2, with EC<sub>50</sub> values from 0.018 to 0.025 nM.[11] It also showed synergistic



effects when combined with six other approved anti-HIV drugs.[11] Notably, Azvudine remained active against NRTI-resistant strains, although the M184V mutation caused a 250-fold reduction in susceptibility.[11]

- SARS-CoV-2: In vitro studies showed that Azvudine inhibits SARS-CoV-2 with an EC<sub>50</sub> value ranging from 1.2 to 4.3 μM.[1] Its active metabolite, CL-236, showed an EC<sub>50</sub> of approximately 3.2 μM against SARS-CoV-2, which is comparable to Remdesivir.[12]
- Other Viruses: Azvudine has also shown in vitro activity against Hepatitis C Virus (HCV),
   Hepatitis B Virus (HBV), and Enterovirus 71 (EV71).[2]

Table 1: In Vitro Antiviral Activity of Azvudine

| Virus                      | Strain/Target                 | EC50             | Selectivity<br>Index (SI) | Reference |
|----------------------------|-------------------------------|------------------|---------------------------|-----------|
| HIV-1                      | Wild-type &<br>Drug-resistant | 0.03 - 6.92 nM   | > 1000                    | [2][11]   |
| HIV-2                      | Wild-type                     | 0.018 - 0.025 nM | > 1000                    | [2][11]   |
| SARS-CoV-2                 | -                             | 1.2 - 4.3 μΜ     | 15 - 83                   | [1]       |
| HCoV-OC43                  | -                             | 4.3 μΜ           | -                         | [2]       |
| Hepatitis C Virus<br>(HCV) | -                             | 0.024 μΜ         | -                         | [2]       |

#### In Vivo and Pharmacokinetic Studies

Animal studies were crucial in establishing the pharmacokinetic and safety profile of Azvudine.

Pharmacokinetics: The oral bioavailability in rats and dogs was determined to be approximately 83%.[5] The plasma half-life in dogs is about 4 hours.[5] Azvudine exhibits low plasma protein binding in humans, dogs, and rats.[2] It is primarily excreted unchanged through the kidneys, with over 70% of the drug excreted within 12 hours in HIV-infected patients.[2] Postprandial administration significantly increased exposure, leading to the recommendation that it be taken on an empty stomach.[2]



Toxicology: Chronic toxicity studies established No-Observed-Adverse-Effect Levels
 (NOAELs) of 0.5 mg/kg/d in rats (3 months) and 0.1 mg/kg/d in beagle dogs (39 weeks).[5]
 The primary toxicities observed in animal models were related to the immune, bone marrow, and digestive systems.[5]

Table 2: Pharmacokinetic and Toxicological Profile of Azvudine

| Parameter               | Species                  | Value             | Reference |
|-------------------------|--------------------------|-------------------|-----------|
| Bioavailability (Oral)  | Rat, Dog                 | ~83%              | [5]       |
| Elimination Half-life   | Dog                      | 4 hours           | [5]       |
| Primary Excretion Route | Human                    | Renal (unchanged) | [2]       |
| NOAEL (Chronic)         | Rat (3 months)           | 0.5 mg/kg/d       | [5]       |
| NOAEL (Chronic)         | Beagle Dog (39<br>weeks) | 0.1 mg/kg/d       | [5]       |

#### **Experimental Protocols**

Detailed experimental protocols from the initial discovery phase are often proprietary. However, based on published research, key methodologies can be outlined:

- In Vitro Antiviral Assays (General Protocol):
  - Cell Culture: Appropriate host cells (e.g., C8166, PBMCs for HIV; Vero E6 for SARS-CoV-2) are cultured under standard conditions.
  - Virus Infection: Cells are infected with a known titer of the virus.
  - Drug Treatment: Immediately after infection, cells are treated with serial dilutions of Azvudine.
  - Incubation: The treated, infected cells are incubated for a specific period (e.g., 48-72 hours).



- Endpoint Measurement: The extent of viral replication is measured using methods like p24 antigen ELISA (for HIV), cytopathic effect (CPE) observation, or quantitative RT-PCR for viral RNA.
- Data Analysis: The EC<sub>50</sub> (50% effective concentration) and CC<sub>50</sub> (50% cytotoxic concentration) are calculated to determine the selectivity index (SI = CC<sub>50</sub>/EC<sub>50</sub>).
- Pharmacokinetic Studies (General Animal Protocol):
  - Dosing: A single dose of Azvudine is administered to animals (e.g., rats, dogs) via oral gavage and intravenous injection.
  - Blood Sampling: Blood samples are collected at predetermined time points post-dosing.
  - Sample Processing: Plasma is separated and stored frozen until analysis.
  - Bioanalysis: Plasma concentrations of Azvudine are quantified using a validated analytical method, such as LC-MS/MS.
  - Parameter Calculation: Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability) are calculated using non-compartmental analysis.

### **Clinical Development**

The clinical development of Azvudine began for HIV treatment and was later expanded to include COVID-19.





Click to download full resolution via product page

Fig. 2: Clinical Development Workflow for Azvudine.

#### **HIV Clinical Trials**

Clinical evaluation for HIV began in 2013.[2]

Phase I/II: These trials demonstrated desirable safety and pharmacokinetic profiles. Phase II
was a dose-exploratory study in treatment-naive HIV patients.[13][14]



Phase III: A multi-center, randomized, double-blind, active-control trial was conducted to compare Azvudine with Lamivudine (3TC), both in combination with Tenofovir (TDF) and Efavirenz (EFV).[14] The primary endpoint was the proportion of patients with HIV-1 RNA < 50 copies/mL at week 48.[14]</li>

#### **COVID-19 Clinical Trials**

Following promising in vitro results against coronaviruses, Azvudine was rapidly advanced into clinical trials for COVID-19.[5]

- Pilot Study: An open-label pilot study on mild and moderate cases was conducted in 2020, yielding mildly positive results.[4][5]
- Phase III Trials: Several Phase III trials were conducted between 2020 and 2022 in China,
   Russia, and Brazil to evaluate efficacy and safety.[3][4]
  - Brazil Study (Moderate COVID-19): A randomized, double-blind, placebo-controlled trial found that the time to achieve a second negative nucleic acid test was significantly shorter in the Azvudine group (7.73 days) compared to the placebo group (8.89 days, p=0.028).
     [15]
  - Russia Study: The proportion of subjects with clinical improvement on day 7 was significantly higher in the Azvudine group (57/157) compared to the control group (15/157, P < 0.001).[2] The median time to clinical improvement was also shorter (10 days vs. 13 days, P < 0.001).[2]</li>
  - China Study: State media reported 40% clinical improvement in 7 days for the Azvudine group versus 11% in the control group.[5] However, another study noted no statistically significant difference in the changes in viral load between the Azvudine and control groups.[16]

Table 3: Key Efficacy Results from Azvudine COVID-19 Phase III Trials



| Study<br>Location | Patient<br>Populatio<br>n | Primary<br>Endpoint                  | Azvudine<br>Group | Control/P<br>lacebo<br>Group | P-value | Referenc<br>e |
|-------------------|---------------------------|--------------------------------------|-------------------|------------------------------|---------|---------------|
| Brazil            | Moderate<br>COVID-19      | Time to<br>2nd<br>Negative<br>PCR    | 7.73 days         | 8.89 days                    | 0.028   | [15]          |
| Russia            | -                         | Clinical<br>Improveme<br>nt at Day 7 | 36.3%<br>(57/157) | 9.6%<br>(15/157)             | < 0.001 | [2][16]       |
| Russia            | -                         | Median Time to Clinical Improveme nt | 10 days           | 13 days                      | < 0.001 | [2][16]       |
| Brazil            | Mild<br>COVID-19          | Time to 1st<br>Negative<br>PCR       | 5.55 days         | 8.27 days                    | < 0.001 | [16]          |

## **Safety Profile in Clinical Trials**

Across multiple trials, Azvudine has shown a favorable safety profile.

- HIV: In a Phase III trial, the rate of participants discontinuing therapy due to adverse events (AEs) was reported as a safety outcome.[14]
- COVID-19: A meta-analysis of five randomized controlled trials (RCTs) found the incidence of AEs was 44.52% in the Azvudine group versus 49.74% in control groups.[2] The incidence of serious adverse events (SAEs) was 1.16% in the Azvudine groups compared to 1.86% in the control groups.[2] Common side effects included dizziness, elevated liver enzymes, nausea, and vomiting.[5]

## **Regulatory Milestones**



- July 21, 2021: China's National Medical Products Administration (NMPA) granted conditional approval for Azvudine to treat high-viral-load cases of HIV-1.[2][4]
- July 25, 2022: The NMPA granted conditional approval for Azvudine to treat adult patients with COVID-19, making it China's first domestically developed oral anti-COVID-19 agent.[2]
   [6]
- August 9, 2022: Azvudine was included in China's "Diagnosis and Treatment Program for Novel Coronavirus Pneumonia (Ninth Edition)".[3][6]
- February 2023: The Ministry of Health of the Russian Federation approved the use of Azvudine for individuals infected with SARS-CoV-2.[6]

#### Conclusion

The development of **Azvudine hydrochloride** is a testament to a nearly 20-year journey of medicinal chemistry innovation and persistent clinical evaluation.[6] From its origins as a modified nucleoside for HIV, its broad-spectrum activity was successfully leveraged to address the global COVID-19 pandemic. Its dual mechanism against HIV and potent inhibition of viral polymerases, combined with a manageable safety profile and oral bioavailability, underscore its importance in the antiviral therapeutic landscape. The early discovery and development history of Azvudine provides a compelling case study for researchers and drug development professionals in the ongoing search for effective treatments for viral diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The first Chinese oral anti-COVID-19 drug Azvudine launched PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Advances in the effectiveness and safety of azvudine treatment: a comprehensive review [frontiersin.org]

#### Foundational & Exploratory





- 3. Efficacy and safety evaluation of Azvudine in the prospective treatment of COVID-19 based on four phase III clinical trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Efficacy and safety evaluation of Azvudine in the prospective treatment of COVID-19 based on four phase III clinical trials [frontiersin.org]
- 5. Azvudine Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. bocsci.com [bocsci.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Azvudine? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Azvudine, a novel nucleoside reverse transcriptase inhibitor showed good drug combination features and better inhibition on drug-resistant strains than lamivudine in vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. trial.medpath.com [trial.medpath.com]
- 15. Frontiers | Phase III, randomized, double-blind, placebo-controlled clinical study: a study
  on the safety and clinical efficacy of AZVUDINE in moderate COVID-19 patients
  [frontiersin.org]
- 16. Redirecting [linkinghub.elsevier.com]
- To cite this document: BenchChem. [Early discovery and development history of Azvudine hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564748#early-discovery-and-development-history-of-azvudine-hydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com